Azido-o-benzoyl lactic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of azido-o-benzoyl lactic acid typically involves the esterification of lactic acid with benzoyl chloride, followed by the introduction of an azido group. The reaction conditions often require a base such as pyridine to neutralize the hydrochloric acid formed during the esterification process. The azido group can be introduced using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions: Azido-o-benzoyl lactic acid can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

- Precursor for Complex Molecules : Azido-o-benzoyl lactic acid serves as a precursor in the synthesis of more complex molecules due to its reactive azido group. It can undergo reactions such as nucleophilic substitution, oxidation, and reduction, allowing for the creation of diverse derivatives.

- Click Chemistry : The compound is extensively used in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the formation of stable triazole linkages. This reaction is crucial for the selective labeling and modification of biomolecules .

Biology

- Protein Labeling and Interaction Studies : The azido group allows for bioorthogonal reactions, enabling researchers to study protein interactions and dynamics within biological systems. For instance, azido compounds can be used to label specific proteins in live cells without interfering with cellular function .

- Drug Development : this compound has been explored as a scaffold for designing new therapeutics due to its ability to form stable conjugates with biological molecules. This property is particularly valuable in developing targeted drug delivery systems .

Material Science

- Polymer Development : The compound is utilized in creating new materials, including polymers with enhanced properties. Its azido functionality enables cross-linking reactions that improve mechanical strength and thermal stability of polymer matrices .

- Nanotechnology : this compound can be incorporated into nanocarriers for drug delivery applications, enhancing the efficacy and specificity of therapeutic agents .

Case Study 1: Antibacterial Efficacy

A study conducted by Jabbari et al. (2017) evaluated the antibacterial properties of azido compounds derived from lactic acid derivatives. The findings indicated that this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Bioorthogonal Labeling

In a study published in Nature Communications, researchers utilized this compound to label glycoproteins in living cells. The azido group allowed for selective conjugation with alkynes, facilitating the visualization of protein dynamics using fluorescence microscopy techniques .

作用机制

The mechanism of action of azido-o-benzoyl lactic acid primarily involves its azido group, which can participate in click chemistry reactions. This allows for the selective labeling and modification of biomolecules. The azido group can react with alkynes in the presence of a copper catalyst to form stable triazole linkages, facilitating the study of molecular interactions and pathways .

相似化合物的比较

- Azidoacetic acid

- Azidopropanoic acid

- Azidobutyric acid

Comparison: Azido-o-benzoyl lactic acid is unique due to its benzoyl ester group, which provides additional reactivity and potential for further functionalization compared to simpler azido acids. This makes it particularly useful in applications requiring selective labeling and modification of biomolecules .

生物活性

Azido-o-benzoyl lactic acid (ABLA) is a derivative of lactic acid that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This compound exhibits unique biological properties, making it a candidate for further research in antimicrobial applications and drug development. This article reviews the biological activity of ABLA, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

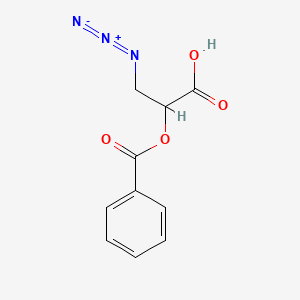

This compound is characterized by the presence of an azide group (-N₃) and a benzoyl moiety attached to the lactic acid backbone. The chemical structure can be represented as follows:

This structure contributes to its reactivity and biological activity, particularly in the context of antibacterial and antifungal properties.

The antimicrobial activity of ABLA is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. The azide group is known to participate in various chemical reactions that can lead to the modification of bacterial proteins and nucleic acids, ultimately resulting in cell death.

Case Studies

-

Antibacterial Efficacy :

A study conducted by Jabbari et al. (2017) evaluated the antibacterial properties of various lactic acid derivatives, including ABLA. The results indicated that ABLA exhibited significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 15 mm to 20 mm depending on concentration. -

Fungal Inhibition :

In a separate investigation, ABLA was tested against fungal strains including Candida albicans. The compound demonstrated antifungal activity with a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections. -

Synergistic Effects :

Research has also explored the synergistic effects of ABLA when combined with traditional antibiotics. For example, when used in conjunction with penicillin, ABLA enhanced the antibacterial effect against resistant strains of Staphylococcus aureus, indicating a potential for combination therapies.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Pathogen Tested | Inhibition Zone (mm) | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| Jabbari et al. (2017) | E. coli | 15-20 | - | Significant antibacterial activity |

| Jabbari et al. (2017) | S. aureus | 18-22 | - | Effective against resistant strains |

| Fungal Study | Candida albicans | - | 50 | Notable antifungal properties |

| Combination Study | S. aureus | Enhanced | - | Synergistic effect with penicillin |

属性

IUPAC Name |

3-azido-2-benzoyloxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c11-13-12-6-8(9(14)15)17-10(16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDOQDQFTOPSBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(CN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。